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Introduction Data-Independent Acquisition (DIA) mass spectrometry is a powerful technique for
reproducible and comprehensive quantitative proteomics. A key component of many DIA
analysis workflows is the spectral library, which provides reference information on peptide
fragmentation patterns and retention times to enable accurate peptide identification and
quantification. Traditionally, these libraries are generated empirically from data-dependent
acquisition (DDA) experiments, a process that can be time-consuming.

An alternative and increasingly popular approach is the in silico generation of spectral libraries
directly from protein sequence databases (FASTA files).[1] This method leverages deep
learning models to predict tandem mass spectra (MS/MS) and indexed retention times (iRT) for
all theoretically possible peptides from a given proteome.[2] The DIA-NN software suite has a
built-in, highly efficient workflow for creating predicted spectral libraries, obviating the need for
project-specific DDA runs and enabling a "library-free" analysis approach.[3][4] This application
note provides a detailed protocol for generating and using in silico spectral libraries within DIA-
NN.

Principle of Operation

The in silico library generation process in DIA-NN is a streamlined workflow that begins with a
protein sequence database.[3] The software performs a theoretical digest of the proteins into
peptides based on user-defined enzyme specificity and other parameters. For each resulting
peptide, deep learning models predict the fragmentation spectrum (fragment ion m/z values
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and their relative intensities) and a normalized retention time.[5] This collection of predicted
information is compiled into a compact binary spectral library file (.predicted.speclib) optimized
for use within the DIA-NN analysis environment.[6]

Experimental Workflow

The overall process involves generating the predicted spectral library from a FASTA file and
then using this library to analyze one or more DIA raw files.
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Caption: Workflow for in silico library generation and DIA data analysis using DIA-NN.
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Protocols
Protocol 1: In Silico Library Generation via DIA-NN GUI

This protocol describes the generation of a predicted spectral library using the graphical user
interface of DIA-NN.

Launch DIA-NN: Open the DIA-NN application.

o Add FASTA Database: In the "Input" pane, click "Add FASTA" and select the protein
sequence database file for your organism of interest. UniProt format is fully supported.[6]

o Set Precursor lon Generation Mode: In the "Precursor ion generation” pane, set the "Mode"
to "Prediction from FASTA".[6]

o Specify Output Library: (Optional) In the "Output” pane, you can edit the "Predicted library"
field to customize the output file name. The library will be saved with a .predicted.speclib
extension.[6]

o Configure Digestion and Prediction Parameters:

o

Click the "Settings" button to open the parameter configuration window.

[¢]

Navigate to the "FASTA" tab. Here you can specify the enzyme (e.g., Trypsin/P), number
of missed cleavages, and the peptide length range (e.g., 7-35 amino acids).

[¢]

In the "Precursor" tab, define the precursor charge range (e.g., 2-4) and the m/z range.

[e]

In the "Fragments" tab, set the fragment m/z range.

e Run Library Generation: Click the "Run" button on the main interface. DIA-NN will perform
the in silico digest and predict the spectra and retention times, saving the result as a
.predicted.speclib file.

Protocol 2: In Silico Library Generation via Command
Line

For automated and high-throughput workflows, the command-line interface is recommended.
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e Open Terminal/Command Prompt: Navigate to the directory containing the DIA-NN
executable (diann.exe on Windows or diann-linux on Linux).

e Construct the Command: Create a command with the necessary arguments. The core
arguments for library generation are --predictor, --gen-spec-lib, --fasta, and --out-lib.

o Example Command:

o Execute: Run the command. The process will log its progress to the console and generate
the .predicted.speclib file upon completion.

Protocol 3: Using the In Silico Library for DIA Analysis

Once the predicted library is generated, it can be used to analyze DIA raw files.

Launch DIA-NN: Open the DIA-NN application.

o Add Raw Data: In the "Input" pane, click "Raw" and select the DIA data files you wish to
analyze.

o Add Spectral Library: In the "Input” pane, click "Add Library" and select the .predicted.speclib
file you generated.

o Add FASTA Database: Click "Add FASTA" and select the same FASTA file used for library
generation. This is required for protein inference.[6]

e Set Analysis Mode: In the "Precursor ion generation” pane, ensure the "Mode" is set to
"Library search / Off".[6]

e Run Analysis: Click "Run" to start the analysis of your DIA files against the predicted spectral
library.

Quantitative Data and Parameters

The parameters used for in silico digestion and prediction significantly influence the final
spectral library. The table below summarizes key command-line parameters in DIA-NN for this
process.
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Parameter Description Typical Value
Specifies the input protein )
--fasta e.g., human_uniprot.fasta
FASTA database.[7]
Activates deep learning-based
--predictor prediction of spectra, RTs, and N/A (flag)
IMs.[8]
_ Instructs DIA-NN to generate a
--gen-spec-lib ) N/A (flag)
spectral library.[7]
lib Defines the output path for the e.g.,
--out-li
generated library.[7] my_library.predicted.speclib
] Sets the minimum peptide
--min-pep-len o ) ] 7
length for in silico digestion.[7]
Sets the maximum peptide
--max-pep-len L ) ] 35
length for in silico digestion.[7]
] Maximum number of allowed
--missed-cleavages ] ) 1
missed enzymatic cleavages.
_ Minimum precursor charge
--min-pr-charge ) 2
state to consider.
Maximum precursor charge
--max-pr-charge . 4
state to consider.
--min-pr-mz Minimum precursor m/z.[7] 300
--max-pr-mz Maximum precursor m/z.[7] 1800
--min-fr-mz Minimum fragment m/z.[7] 200
--max-fr-mz Maximum fragment m/z.[7] 2000

Comparison of Spectral Library Generation

Strategies
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In silico and empirical DDA-based libraries offer distinct advantages and are suited for different

experimental goals.

Feature

In Silico Predicted Library
(via DIA-NN)

Empirical DDA-based
Library

Input Requirement

Protein FASTA database[1]

DDA mass spectrometry raw
files[9]

Time Investment

Fast (minutes to hours
depending on FASTA size)[4]

Significant (requires instrument
time for DDA runs and data

processing)[2]

Comprehensiveness

High; includes all theoretical
peptides within specified

parameters.

Limited to peptides identified in
the DDA runs; may miss low-

abundance precursors.[2]

Instrument Specificity

Models are generally
applicable but can be fine-
tuned with experiment-specific
DIA data.[10]

Highly specific to the
instrument and conditions

used for DDA acquisition.

PTM Support

Primarily models unmodified
peptides; some common

modifications can be included.

Can include any post-
translational modification
identified in the DDA search.[9]

Advantage

Speed, cost-effectiveness, and
proteome-wide coverage

without acquisition bias.[4][11]

High confidence for included
peptides as they were
empirically observed; ideal for

targeted studies.

Conclusion

The generation of spectral libraries in silico using DIA-NN provides a rapid, robust, and

comprehensive alternative to traditional DDA-based methods. This approach streamlines the

DIA workflow by removing the need for separate DDA acquisitions, reducing instrument time

and simplifying experimental design. The deep learning-powered prediction engine in DIA-NN

produces high-quality libraries that enable deep proteome coverage and accurate
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guantification, making it an invaluable tool for researchers in discovery proteomics and drug
development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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